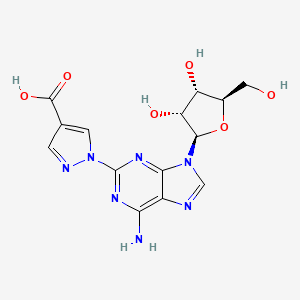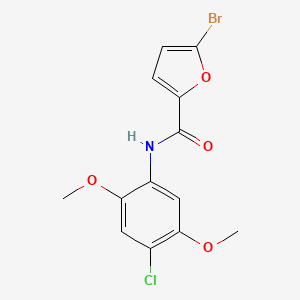
(4S)-3,4-dihydro-2H-1-benzothiopyran-4-amine
Overview
Description
(4S)-3,4-dihydro-2H-1-benzothiopyran-4-amine, also known as 4S-DHP, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. It is a chiral compound with a molecular formula of C10H12N2S and a molecular weight of 200.28 g/mol. In
Mechanism of Action
The exact mechanism of action of (4S)-3,4-dihydro-2H-1-benzothiopyran-4-amine is not fully understood. However, it is believed to act by modulating the activity of certain enzymes and receptors in the body. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory molecules. Additionally, it has been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), a receptor involved in the regulation of inflammation and glucose metabolism.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (4S)-3,4-dihydro-2H-1-benzothiopyran-4-amine have been studied in various in vitro and in vivo models. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor alpha (TNF-α), in macrophages and microglia. Additionally, it has been shown to reduce the activation of astrocytes, a type of glial cell involved in the regulation of inflammation in the brain. In animal models, (4S)-3,4-dihydro-2H-1-benzothiopyran-4-amine has been shown to reduce the severity of symptoms in models of rheumatoid arthritis and multiple sclerosis.
Advantages and Limitations for Lab Experiments
One advantage of using (4S)-3,4-dihydro-2H-1-benzothiopyran-4-amine in lab experiments is its high purity and stability. It can be easily synthesized and purified, allowing for consistent results across experiments. Additionally, it has been shown to have low toxicity in animal models, making it a safe compound to use in experiments. However, one limitation of using (4S)-3,4-dihydro-2H-1-benzothiopyran-4-amine is its limited solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for research on (4S)-3,4-dihydro-2H-1-benzothiopyran-4-amine. One area of interest is its potential use in the treatment of neurodegenerative diseases. Further studies are needed to explore its neuroprotective effects and its potential as a therapeutic agent for diseases such as Alzheimer's and Parkinson's. Additionally, (4S)-3,4-dihydro-2H-1-benzothiopyran-4-amine has been shown to have anti-tumor effects in certain cancer cell lines, making it a potential candidate for cancer therapy. Further studies are needed to explore its mechanism of action and its potential as a therapeutic agent for cancer.
Scientific Research Applications
(4S)-3,4-dihydro-2H-1-benzothiopyran-4-amine has been studied for its potential therapeutic applications in various fields of research. It has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. Additionally, (4S)-3,4-dihydro-2H-1-benzothiopyran-4-amine has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
(4S)-3,4-dihydro-2H-thiochromen-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NS/c10-8-5-6-11-9-4-2-1-3-7(8)9/h1-4,8H,5-6,10H2/t8-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMWQQTMIZMZZHJ-QMMMGPOBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=CC=CC=C2C1N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CSC2=CC=CC=C2[C@H]1N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4S)-3,4-dihydro-2H-1-benzothiopyran-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(6-acetamidobenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B3259083.png)
![N-[(1R,2R)-2-aminocyclohexyl]-3,5-bis(trifluoromethyl)benzenesulfonamide](/img/structure/B3259086.png)



![N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-methylbenzamide](/img/structure/B3259112.png)



![7-Methyl-1,4-dihydropyrimido[4,5-d]pyrimidine](/img/structure/B3259138.png)
![3',6'-Dihydroxy-6,7-diiodospiro[2-benzofuran-3,9'-xanthene]-1-one](/img/structure/B3259144.png)


